3-Biphenylacetic acid
Overview
Description
3-Biphenylacetic acid, also known as biphenyl-3-ylacetic acid, is an organic compound with the molecular formula C14H12O2. It belongs to the class of biphenyl derivatives, which consist of two benzene rings connected by a single bond. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
3-Biphenylacetic acid, also known as biphenylacetic acid (BPAA), is a metabolite of fenbufen . It primarily targets platelets and has effects similar to other non-steroidal anti-inflammatory agents .
Mode of Action
BPAA interacts with its targets, the platelets, and induces changes in their biochemistry and function . It is more potent than fenbufen and requires in vivo metabolism of fenbufen to BPAA for activity . The arachidonate-thromboxane system appears to play a critical role in explaining a major part of the mechanism of action of these agents on platelets and other systems . Fenbufen, however, also inhibits collagen-induced platelet aggregation without requiring metabolic conversion to BPAA .
Biochemical Pathways
It is known that the arachidonate-thromboxane system plays a significant role in its mechanism of action . This system is involved in the production of thromboxanes, which are potent vasoconstrictors and play a key role in platelet aggregation .
Pharmacokinetics
Fenbufen, from which BPAA is metabolized, is readily absorbed after oral administration and is extensively metabolized to active metabolites, including BPAA . At 2 hours after ingestion, unchanged fenbufen is detected .
Result of Action
The primary result of BPAA’s action is its anti-inflammatory and analgesic effects . It has been shown to possess anti-inflammatory activity as evidenced by inhibition of carrageenan-induced foot oedema, ultraviolet-induced erythema, adjuvant-induced arthritis, and urate synovitis . BPAA is also active topically in suppressing ultraviolet-induced erythema and when injected into the site of urate-induced synovitis .
Action Environment
The action of BPAA can be influenced by the pH of the environment. Prodrugs synthesized using BPAA are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . The average half-life in an acidic environment ranges from 33.72 to 44.33 hours, and in a basic medium, it is between 15.29 and 18.32 hours .
Biochemical Analysis
Biochemical Properties
3-Biphenylacetic acid plays a significant role in biochemical reactions, particularly in the context of its anti-inflammatory and analgesic properties. It interacts with several enzymes and proteins, including cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, it has been shown to interact with proteins involved in the metabolism of arachidonic acid, further contributing to its anti-inflammatory properties .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses . By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory genes, leading to decreased inflammation. Furthermore, this compound affects cellular metabolism by altering the levels of metabolites involved in the arachidonic acid pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects. Additionally, this compound has been shown to modulate gene expression by inhibiting the activation of transcription factors such as NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that this compound maintains its anti-inflammatory properties over extended periods, with no significant loss of efficacy . Its effects on cellular function may vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits potent anti-inflammatory and analgesic effects without significant adverse effects . At high doses, it can cause gastrointestinal irritation and other toxic effects . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the arachidonic acid pathway. It interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory metabolites, thereby exerting its anti-inflammatory effects. Additionally, it affects the levels of other metabolites involved in the inflammatory response, further contributing to its therapeutic properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its effects on cellular processes . The distribution of this compound within tissues can vary depending on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in the cytoplasm and the nucleus, where it interacts with various biomolecules involved in inflammatory responses . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These interactions and localizations are essential for its anti-inflammatory and analgesic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Biphenylacetic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of 3-bromophenylacetic acid with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process. One common method involves the chloromethylation of biphenyl to produce 3-phenyl benzyl chloride, followed by a reaction with sodium cyanide to form 3-biphenyl acetonitrile. The acetonitrile is then hydrolyzed to yield this compound . This process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield biphenyl-3-carboxylic acid, while reduction with lithium aluminum hydride can produce biphenyl-3-ylmethanol.
Scientific Research Applications
3-Biphenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is used in the production of polymers, dyes, and other materials with specific properties.
Comparison with Similar Compounds
Felbinac: A topical NSAID used to treat muscle inflammation and arthritis.
Fenbufen: An NSAID that is metabolized into 3-Biphenylacetic acid in the body.
Flurbiprofen: Another NSAID with a similar structure and mechanism of action.
Uniqueness: this compound is unique due to its specific structural features, which allow it to be used as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form derivatives with significant biological activity makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(3-phenylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLJPWPRYUYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178652 | |
Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23948-77-8 | |
Record name | [1,1′-Biphenyl]-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23948-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Biphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023948778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 3-Biphenylacetic acid after it is applied to the skin?
A1: The research paper [] investigates the "disposition" of this compound, which refers to how the compound is absorbed, distributed, metabolized, and excreted by the body after topical application. While the abstract doesn't provide specific details on these processes, it suggests that the study aimed to understand what happens to this compound once it's applied to the skin. This information is crucial for assessing the compound's potential as a topical treatment.
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